Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQADGPLJSJHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoxazole derivatives have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
The substitution of various groups on the isoxazole ring has been found to impart different activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the nature of the interaction.
Biochemical Pathways
Isoxazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the diverse biological activities associated with isoxazole derivatives, the effects could range from analgesic and anti-inflammatory effects to anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Biochemical Analysis
Biochemical Properties
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates to form differentially substituted regioisomeric isoxazoles. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to various therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit certain enzymes, leading to changes in cellular processes and gene expression. These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s biological activity and therapeutic potential.
Biological Activity
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
- Molecular Formula : C₁₃H₁₅BrN₂O₂
- Molar Mass : Approximately 327.17 g/mol
- Structural Features : It contains a tert-butyl group, a brominated benzo[d]isoxazole moiety, and a carbamate functional group. The presence of the tert-butyl group introduces steric hindrance, which may influence both its chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit various pharmacological properties, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer activities
The unique combination of the bromobenzo[d]isoxazole and carbamate functionalities may enhance its efficacy in targeting specific biological pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural analogs have shown promising results in inhibiting specific enzymes and pathways associated with disease processes, particularly in cancer therapy. For instance, studies on related compounds have highlighted their ability to inhibit FLT3 (FMS-like tyrosine kinase 3), which is crucial in the treatment of acute myeloid leukemia (AML) .
Table 1: Summary of Biological Activities
Case Study: FLT3 Inhibition
A study focused on the development of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated significant potency against FLT3 mutants. The findings indicated that these compounds could induce apoptosis in cancer cells effectively. Among them, one derivative exhibited complete tumor regression in an MV4-11 xenograft model without significant toxicity, suggesting that similar derivatives like this compound may also possess valuable anticancer properties .
Scientific Research Applications
Pharmaceutical Applications
-
Lead Compound in Drug Development :
- Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate serves as a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammatory and cancerous pathways. The bromobenzo[d]isoxazole moiety is often associated with compounds that exhibit anti-inflammatory and anticancer properties.
-
Mechanism of Action Studies :
- Research into the interaction mechanisms of this compound can provide insights into its pharmacological effects and potential side effects. Studies often focus on how it interacts with biological targets, which is crucial for understanding its therapeutic potential.
-
Biological Activity :
- Compounds similar to this compound have demonstrated various biological activities, including antimicrobial and anticancer effects. Its unique combination of structural features may enhance its efficacy in targeting specific biological pathways compared to simpler analogs.
Chemical Research Applications
-
Synthetic Chemistry :
- The synthesis of this compound typically involves multiple steps, allowing researchers to explore various synthetic methodologies and optimize reaction conditions for better yields.
-
Structure-Activity Relationship Studies :
- Understanding the structure-activity relationships (SAR) of this compound can lead to the development of more potent derivatives. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, which is crucial for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related benzoisoxazole carbamates and their distinguishing features:
Physicochemical Properties
- Solubility: The bromo derivative demonstrates moderate solubility in polar aprotic solvents (e.g., THF, DMF), comparable to its nitro counterpart but lower than the amino variant due to hydrogen-bonding capacity .
- Thermal Stability : The tert-butyl group confers thermal stability across analogues, with decomposition temperatures exceeding 150°C .
Preparation Methods
Bromination of Benzo[d]isoxazole
- Starting Material : Benzo[d]isoxazole or a substituted derivative.
- Reagent : N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., dichloromethane).
- Conditions : Controlled temperature (0°C to room temperature) to avoid polybromination.
- Outcome : Selective bromination at the 5-position yielding 5-bromobenzo[d]isoxazole.
Carbamate Formation
- Reagents : Tert-butyl isocyanate or tert-butyl chloroformate.
- Base : Triethylamine or N,N-diisopropylethylamine (DIEA) to scavenge HCl.
- Solvent : Dichloromethane or other aprotic solvents.
- Conditions : Stirring at room temperature or mild heating.
- Result : Formation of tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C to RT | 70-85 | Selective 5-bromo substitution |
| Methylene linker introduction | Formaldehyde + HBr or bromomethylation agent | 60-75 | Formation of benzo[d]isoxazol-3-ylmethyl halide |
| Carbamate formation | Tert-butyl isocyanate, triethylamine, DCM, RT | 65-80 | Carbamate linkage formation |
Research Findings and Analysis
- The bromination step is critical for regioselectivity; excessive bromine or elevated temperatures can lead to polybrominated byproducts.
- The methylene linker step requires careful control to avoid decomposition of the isoxazole ring; mild acidic conditions are preferred.
- The carbamate formation benefits from the use of bulky tert-butyl groups, which provide steric hindrance, improving compound stability and potentially enhancing biological activity.
- Purification typically involves silica gel chromatography or reverse-phase flash chromatography to isolate the pure carbamate product.
- Characterization is confirmed by NMR (proton and carbon), mass spectrometry, and sometimes X-ray crystallography for solid-state confirmation.
Comparative Notes on Similar Compounds
| Compound | Structural Feature | Preparation Similarity |
|---|---|---|
| 5-Bromo-2-(tert-butyl)-benzo[d]isoxazole | Brominated isoxazole, no carbamate | Similar bromination, lacks carbamate formation step |
| Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate | No bromine substituent | Similar methylene and carbamate steps, bromination omitted |
| 5-Chloro-2-(tert-butyl)-benzo[d]isoxazole | Chlorine substitution instead of bromine | Similar halogenation methodology |
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 5-bromobenzo[d]isoxazole-3-methanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . For analogs, Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenyl boronic acid) can introduce substituents at the 5-bromo position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and heated conditions (80°C) in DME/water mixtures . Yield optimization often involves flash chromatography (cyclohexane/ethyl acetate gradients) and monitoring via TLC or LCMS .
How can the purity and structural identity of this compound be verified?
Key analytical methods include:
- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.2–1.4 ppm for C(CH₃)₃), bromine-substituted aromatic protons (δ ~7.3–8.5 ppm), and carbamate NH (δ ~5–6 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- HPLC/LCMS : Assess purity (>95% recommended for biological assays) .
What are the stability and handling considerations for this compound?
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions; avoid exposure to strong oxidizers or reductants .
- Safety : Use PPE (gloves, goggles) due to potential irritancy. Consult MSDS for disposal protocols .
Advanced Research Questions
How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Substitution Strategies :
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
What experimental challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Poor solubility in polar solvents and conformational flexibility of the carbamate group.
- Solutions :
How can computational modeling enhance understanding of its biological interactions?
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with receptors (e.g., tyrosine kinases). Focus on halogen bonding between bromine and active-site residues .
- MD Simulations : Simulate carbamate group dynamics in aqueous vs. lipid environments (e.g., GROMACS) to assess membrane permeability .
Methodological Considerations
How to resolve contradictions in reported biological activity data for analogs?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration).
- Approach :
- Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Validate via orthogonal methods (e.g., Western blotting for phospho-targets) .
What strategies improve yield in multi-step syntheses of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
